molecular formula C10H13Cl2N3O2 B1435568 methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride CAS No. 1803608-17-4

methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride

Cat. No. B1435568
M. Wt: 278.13 g/mol
InChI Key: BUENRHMCXUCVMF-UHFFFAOYSA-N
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Description

“Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride” is a complex organic compound. It likely contains a benzodiazole core, which is a type of heterocyclic aromatic organic compound . This core is substituted with various functional groups, including a methyl group, an aminomethyl group, and a carboxylate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions . For example, an efficient synthesis of a similar compound, BMIF, from HMF using a one-pot amination–oxidation–amination reaction was developed .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodiazole core would contribute to the aromaticity of the compound, while the aminomethyl and carboxylate groups would introduce polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. The benzodiazole core could potentially undergo electrophilic substitution reactions, while the aminomethyl and carboxylate groups could participate in various reactions such as condensation or nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Corrosion Inhibition

Methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride and similar compounds have been studied for their role as corrosion inhibitors. For instance, pyrazole derivatives, which share structural similarities, have demonstrated significant efficacy in reducing steel corrosion in hydrochloric acid, showing up to 98.5% inhibition at certain concentrations (Herrag et al., 2007).

Synthesis and Structural Analysis

These compounds are also crucial in the synthesis and structural analysis of various derivatives. For example, research involving the synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has shown potential antineoplastic and antifilarial properties (Ram et al., 1992). Additionally, structural analysis of these compounds provides insight into their absorption properties and potential applications in fields like dye production and pharmaceuticals (Şener et al., 2018).

Synthesis of Derivatives

The compound is instrumental in synthesizing various derivatives, which have diverse applications. For instance, the synthesis of 1,3-benzothiazol-2(3H)-one and its derivatives has been explored, revealing potential applications in pharmaceutical and chemical industries (Velikorodov et al., 2011).

Crystallographic Studies

Crystallographic studies of compounds like azilsartan methyl ester ethyl acetate hemisolvate, which contain the benzodiazole moiety, contribute significantly to understanding the molecular structure and properties of such compounds, which is vital in drug design and development (Li et al., 2015).

properties

IUPAC Name

methyl 2-(aminomethyl)-3H-benzimidazole-5-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.2ClH/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7;;/h2-4H,5,11H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUENRHMCXUCVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride

CAS RN

1803608-17-4
Record name methyl 2-(aminomethyl)-1H-1,3-benzodiazole-5-carboxylate dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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